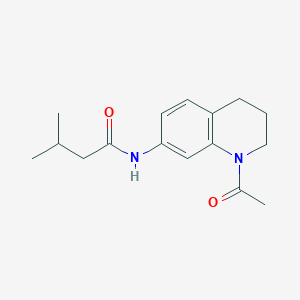
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide is a synthetic compound with notable biological activities, particularly in medicinal chemistry. Its structure, characterized by a quinoline core and various functional groups, contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O, with a molecular weight of approximately 274.364 g/mol. The presence of an acetyl group and a 3-methylbutanamide moiety enhances its reactivity and biological interactions. The quinoline structure is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways. For instance, similar quinoline derivatives have shown the ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment .
- Apoptosis Induction : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane permeability .
- Antimicrobial Activity : The quinoline core has been associated with antimicrobial effects against bacteria and fungi, suggesting that this compound may exhibit similar properties.
Therapeutic Applications
This compound has potential applications in several therapeutic areas:
- Cancer Therapy : Research has indicated that quinoline derivatives possess anticancer properties. For example, compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines .
- Neurological Disorders : Given its potential as an AChE inhibitor, this compound may be explored for treating neurodegenerative diseases such as Alzheimer's disease.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Cytotoxicity Studies : A study examined the cytotoxic effects of a related quinoline derivative on FaDu hypopharyngeal tumor cells, demonstrating significant apoptosis induction compared to standard chemotherapeutics like bleomycin .
- AChE Inhibition : Another investigation focused on a series of quinoline derivatives as AChE inhibitors. These studies highlighted the importance of structural modifications in enhancing inhibitory potency against AChE, which could be relevant for this compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Acetylquinoline | Structure | Basic quinoline structure without additional functional groups |
| 4-Aminoquinoline | Structure | Contains amino group; known for antimalarial activity |
| 2-Methylquinoline | Structure | Methyl substitution on quinoline; different bioactivity profile |
The unique combination of acetyl and amide functionalities along with a saturated quinoline structure may offer distinct pharmacological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)9-16(20)17-14-7-6-13-5-4-8-18(12(3)19)15(13)10-14/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRJBOBSITWFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














